molecular formula C14H10F2N2O4S B2888736 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline CAS No. 321434-00-8

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline

Cat. No.: B2888736
CAS No.: 321434-00-8
M. Wt: 340.3
InChI Key: HORSMDVQNGSXEW-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline is a useful research compound. Its molecular formula is C14H10F2N2O4S and its molecular weight is 340.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds are known to interact with amines , suggesting that this compound may also target amines.

Mode of Action

It’s structurally similar to compounds used in the hinsberg test , which involves the reaction of amines with benzenesulfonyl chloride. The amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide .

Biochemical Pathways

Based on its structural similarity to compounds used in the hinsberg test , it can be inferred that it may affect pathways involving amines.

Result of Action

Based on its structural similarity to compounds used in the hinsberg test , it can be inferred that it may result in the formation of N-alkylbenzenesulfonamides.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4S/c15-10-6-7-13(12(16)8-10)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSMDVQNGSXEW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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